(2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring and phenyl groups substituted with methoxy and octyloxy groups
Preparation Methods
The synthesis of (2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the phenyl groups. Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and nitriles under specific reaction conditions. Industrial production methods may utilize advanced techniques such as microwave-assisted synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane. .
Scientific Research Applications
(2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or modulation of receptor functions. Detailed studies using molecular dynamics simulations and density functional theory can provide insights into these mechanisms .
Comparison with Similar Compounds
Similar compounds to (2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile include:
Dichloroanilines: These compounds have aniline rings substituted with chlorine atoms and are used in the production of dyes and herbicides.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: This compound acts as a peroxisome proliferator-activated receptor agonist and is used in the regulation of inflammation.
Steviol glycosides: These are responsible for the sweet taste of Stevia leaves and are used as natural sweeteners.
The uniqueness of (2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-
Properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2S/c1-3-4-5-6-7-8-17-31-25-13-9-21(10-14-25)18-23(19-28)27-29-26(20-32-27)22-11-15-24(30-2)16-12-22/h9-16,18,20H,3-8,17H2,1-2H3/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLREEGVUSTFQQ-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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